

Spectroscopic analysis of 2-Acetyl-4(3H)quinazolinone (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Acetyl-4(3H)-quinazolinone

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Spectroscopic Analysis of 2-Acetyl-4(3H)-quinazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Acetyl-4(3H)-quinazolinone**, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, outlines general experimental protocols, and illustrates the analytical workflow and structural confirmation logic using pathway diagrams.

Introduction

2-Acetyl-4(3H)-quinazolinone (C₁₀H₈N₂O₂) is a derivative of the quinazolinone scaffold, a privileged structure in medicinal chemistry known for its broad range of biological activities. The structural elucidation and confirmation of this compound are paramount for its development as a potential therapeutic agent. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide summarizes the expected spectroscopic data for **2-Acetyl-4(3H)-quinazolinone** and provides generalized experimental protocols for its analysis.

Physicochemical Properties



A foundational aspect of any spectroscopic analysis is the understanding of the basic physicochemical properties of the compound in question.

Property	Value	Reference
Molecular Formula	C10H8N2O2	[1]
Molecular Weight	188.18 g/mol	[1]

Spectroscopic Data

The following sections present the anticipated spectroscopic data for **2-Acetyl-4(3H)-quinazolinone** based on the analysis of closely related quinazolinone derivatives. It is important to note that while extensive searches were conducted, a definitive, published complete set of experimental spectra for this specific molecule was not found. The data presented is therefore a well-informed prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone ring system, the acetyl methyl protons, and the N-H proton.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~12.5	Singlet	1H	N-H (amide)
~8.2	Doublet	1H	Ar-H
~7.8	Triplet	1H	Ar-H
~7.6	Doublet	1H	Ar-H
~7.4	Triplet	1H	Ar-H
~2.5	Singlet	3H	-COCH₃



¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Chemical Shift (δ) (ppm)	Assignment
~195	C=O (acetyl)
~162	C=O (amide)
~150	C=N
~148	Ar-C (quaternary)
~135	Ar-CH
~128	Ar-CH
~127	Ar-CH
~126	Ar-CH
~121	Ar-C (quaternary)
~25	-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-3000	Medium	N-H stretching (amide)
~3100-3000	Medium	C-H stretching (aromatic)
~1700	Strong	C=O stretching (acetyl)
~1680	Strong	C=O stretching (amide)
~1610	Medium	C=N stretching
~1590, 1480	Medium-Strong	C=C stretching (aromatic)



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

m/z	Interpretation
188	[M] ⁺ (Molecular ion)
173	[M - CH ₃] ⁺
145	[M - COCH₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinazolinone derivatives. Specific parameters may need to be optimized for **2-Acetyl-4(3H)-quinazolinone**.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Sample Preparation: The compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. The concentration will depend on the solubility of the compound and the sensitivity of the instrument.
- Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
 For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired data is processed using appropriate software to perform
 Fourier transformation, phase correction, and baseline correction. Chemical shifts are
 referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy



- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.
- Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an
 Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of
 the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is
 placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and subtracted from the sample spectrum.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry

- Instrumentation: Various types of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with a mass analyzer like a quadrupole or time-of-flight (TOF).
- Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: For EI, the sample is bombarded with a high-energy electron beam to generate a
 molecular ion and fragment ions. For ESI, the sample is dissolved in a suitable solvent and
 sprayed into the ion source to form protonated or deprotonated molecules.
- Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Analytical Workflow and Structural Confirmation

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the process of structural confirmation.



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References

- 1. GSRS [gsrs.ncats.nih.gov]
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